molecular formula C22H29BrS3 B1514982 2-Bromo-4'-decylterthiophene

2-Bromo-4'-decylterthiophene

Cat. No.: B1514982
M. Wt: 469.6 g/mol
InChI Key: RJLZJMDXIBVVRH-UHFFFAOYSA-N
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Description

2-Bromo-4'-decylterthiophene (CAS 477335-05-0) is a brominated terthiophene derivative featuring a decyl (C₁₀H₂₁) alkyl chain and a bromine substituent. Terthiophenes, composed of three conjugated thiophene rings, are pivotal in organic electronics due to their optoelectronic properties. The addition of a decyl chain enhances solubility in organic solvents, facilitating solution-based processing for applications such as organic field-effect transistors (OFETs) and photovoltaic devices . The bromine atom at the 2-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Stille couplings), enabling tailored modifications for polymer synthesis .

Properties

Molecular Formula

C22H29BrS3

Molecular Weight

469.6 g/mol

IUPAC Name

2-(2-bromo-3-thiophen-2-yl-3H-thiophen-2-yl)-4-decylthiophene

InChI

InChI=1S/C22H29BrS3/c1-2-3-4-5-6-7-8-9-11-18-16-21(25-17-18)22(23)19(13-15-26-22)20-12-10-14-24-20/h10,12-17,19H,2-9,11H2,1H3

InChI Key

RJLZJMDXIBVVRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CSC(=C1)C2(C(C=CS2)C3=CC=CS3)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Solubility and Processing: The decyl chain in 2-Bromo-4'-decylterthiophene improves solubility compared to shorter-chain analogs (e.g., 2-Bromo-4'-methoxyacetophenone), making it suitable for solution-processed organic electronics .

Reactivity: Bromine in terthiophenes enables cross-coupling reactions for polymerization, whereas bromine in acetophenones (e.g., 2-Bromo-4'-methoxyacetophenone) facilitates nucleophilic substitutions .

Thermal Properties: Longer alkyl chains typically reduce melting points; thus, 2-Bromo-4'-decylterthiophene likely has a lower melting point than 2-Bromo-4'-methoxyacetophenone (70°C) .

Applications: Terthiophenes dominate in optoelectronics, while acetophenones and chlorothiophenes are primarily intermediates or biochemical tools .

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